N'-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-methyl-1H-1,2,3-triazol-5-YL]ethylidene]-2-fluorobenzohydrazide
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Overview
Description
N’-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-methyl-1H-1,2,3-triazol-5-YL]ethylidene]-2-fluorobenzohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole, triazole, and fluorobenzohydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-methyl-1H-1,2,3-triazol-5-YL]ethylidene]-2-fluorobenzohydrazide typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. One common approach involves the following steps:
Synthesis of 4-Amino-1,2,5-oxadiazole: This can be achieved by reacting appropriate precursors under controlled conditions, often involving the use of ammonia and toluene.
Formation of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-methyl-1H-1,2,3-triazole: This step involves the cyclization of intermediates to form the triazole ring.
Condensation with 2-Fluorobenzohydrazide: The final step involves the condensation of the triazole derivative with 2-fluorobenzohydrazide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-methyl-1H-1,2,3-triazol-5-YL]ethylidene]-2-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines or hydrazines .
Scientific Research Applications
N’-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-methyl-1H-1,2,3-triazol-5-YL]ethylidene]-2-fluorobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Chemical Research: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-methyl-1H-1,2,3-triazol-5-YL]ethylidene]-2-fluorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, van der Waals forces, and covalent bonds, with its targets. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- Ethanone, 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]
Uniqueness
N’-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-methyl-1H-1,2,3-triazol-5-YL]ethylidene]-2-fluorobenzohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as discussed above.
Properties
Molecular Formula |
C14H13FN8O2 |
---|---|
Molecular Weight |
344.30 g/mol |
IUPAC Name |
N-[(E)-1-[3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]ethylideneamino]-2-fluorobenzamide |
InChI |
InChI=1S/C14H13FN8O2/c1-7(17-19-14(24)9-5-3-4-6-10(9)15)11-8(2)18-22-23(11)13-12(16)20-25-21-13/h3-6H,1-2H3,(H2,16,20)(H,19,24)/b17-7+ |
InChI Key |
CJUUWWYKXNUPNZ-REZTVBANSA-N |
Isomeric SMILES |
CC1=C(N(N=N1)C2=NON=C2N)/C(=N/NC(=O)C3=CC=CC=C3F)/C |
Canonical SMILES |
CC1=C(N(N=N1)C2=NON=C2N)C(=NNC(=O)C3=CC=CC=C3F)C |
Origin of Product |
United States |
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